molecular formula C14H10N2O2S B12908490 1-[7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl]ethan-1-one CAS No. 646062-68-2

1-[7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl]ethan-1-one

Cat. No.: B12908490
CAS No.: 646062-68-2
M. Wt: 270.31 g/mol
InChI Key: OQZIRFJSOPPRNK-UHFFFAOYSA-N
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Description

1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanone is a complex organic compound that features a thiophene ring, a pyrrolo[1,2-b]pyridazine core, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-carboxylic acid with a suitable pyrrolo[1,2-b]pyridazine derivative under acidic or basic conditions. The reaction conditions often include the use of catalysts such as phosphorus pentasulfide (P4S10) for sulfurization or other reagents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.

Major Products

    Oxidation: Thiophene sulfoxide or thiophene sulfone.

    Reduction: 1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanone is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression modulation, or metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene sulfone.

    Pyrrolo[1,2-b]pyridazine derivatives: Compounds such as pyrrolo[1,2-b]pyridazine-5-carboxylic acid.

Uniqueness

1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanone is unique due to its combined structural features, which confer specific chemical and biological properties.

Properties

CAS No.

646062-68-2

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

1-[7-(thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl]ethanone

InChI

InChI=1S/C14H10N2O2S/c1-9(17)10-8-12(14(18)13-5-3-7-19-13)16-11(10)4-2-6-15-16/h2-8H,1H3

InChI Key

OQZIRFJSOPPRNK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CC=NN2C(=C1)C(=O)C3=CC=CS3

Origin of Product

United States

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